molecular formula C21H21N3O2S2 B3571173 N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE

N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE

Cat. No.: B3571173
M. Wt: 411.5 g/mol
InChI Key: KWBRABAOPRTIBS-UHFFFAOYSA-N
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Description

N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE: is a complex organic compound characterized by its unique thiazoloquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the formation of the thiazoloquinoline core, followed by the introduction of the methoxy and dimethyl groups. The final step involves the attachment of the phenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound could be used in the development of new materials with unique properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE: can be compared with other thiazoloquinoline derivatives. Similar compounds include:

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of This compound

Properties

IUPAC Name

N-[4-(8-methoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c1-12(25)22-13-5-7-14(8-6-13)24-20(27)18-16-11-15(26-4)9-10-17(16)23-21(2,3)19(18)28-24/h5-11,23H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBRABAOPRTIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=S)C3=C(S2)C(NC4=C3C=C(C=C4)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE
Reactant of Route 3
N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE
Reactant of Route 4
N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE
Reactant of Route 5
N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE

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